molecular formula C18H20BrNO2 B5031953 N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide

N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide

Cat. No.: B5031953
M. Wt: 362.3 g/mol
InChI Key: DUEUCZKTCAUHSB-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 2nd and 6th positions on the phenyl ring, along with a propoxy group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylaniline and 3-propoxybenzoic acid.

    Amidation Reaction: The 4-bromo-2,6-dimethylaniline is reacted with 3-propoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield amines or alcohols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Substitution: Formation of substituted derivatives such as N-(4-azido-2,6-dimethylphenyl)-3-propoxybenzamide.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of 3-propoxybenzoic acid and 4-bromo-2,6-dimethylaniline.

Scientific Research Applications

Chemistry:

    Catalysis: N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Biological Imaging: Derivatives of the compound can be used as fluorescent probes for imaging biological systems.

Industry:

    Chemical Sensors: The compound can be used in the development of sensors for detecting specific analytes in environmental and industrial settings.

    Optoelectronics: The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propoxy group play crucial roles in binding to the active site of the target, leading to inhibition or activation of the target’s function. The compound may also interfere with cellular pathways, modulating processes such as signal transduction and gene expression.

Comparison with Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide
  • N-(4-bromo-2,6-dimethylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine
  • 4-bromo-2,6-dimethylphenyl acetate

Comparison:

  • N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide: This compound has a chloro group instead of a propoxy group, which may alter its reactivity and binding affinity to molecular targets.
  • N-(4-bromo-2,6-dimethylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine: This compound contains an azepine ring, which may confer different biological activities and chemical properties.
  • 4-bromo-2,6-dimethylphenyl acetate: This compound has an acetate group, which may affect its solubility and reactivity compared to the propoxybenzamide derivative.

The uniqueness of N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide lies in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-4-8-22-16-7-5-6-14(11-16)18(21)20-17-12(2)9-15(19)10-13(17)3/h5-7,9-11H,4,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEUCZKTCAUHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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